Enantiomeric Purity and Stereochemical Fidelity: (S)- vs. (R)-N-Boc-prolinal
The (S)-enantiomer (CAS 69610-41-9) is quantitatively distinguished from its (R)-counterpart (CAS 73365-02-3) by specific optical rotation. Commercial specifications for the (S)-enantiomer report [α]D²⁰ = -97.5° to -105° (c=1, CHCl3), while the (R)-enantiomer exhibits [α]D²⁰ = +90° to +102° (c=1, CHCl3) under identical measurement conditions . This ~190–200° differential in optical rotation provides a definitive, quantifiable identity check to prevent procurement errors that would invert stereochemistry in downstream products .
| Evidence Dimension | Specific Optical Rotation ([α]D²⁰) |
|---|---|
| Target Compound Data | -97.5° to -105° (c=1, CHCl3, 20°C) |
| Comparator Or Baseline | (R)-enantiomer (CAS 73365-02-3): +90° to +102° (c=1, CHCl3, 20°C) |
| Quantified Difference | ~190–200° differential in rotation direction and magnitude |
| Conditions | Polarimetry, c=1 in chloroform, 20°C, 589 nm (Na D-line) |
Why This Matters
This quantifiable difference enables unambiguous identity verification and prevents procurement of the wrong enantiomer, which would yield opposite absolute configuration in downstream chiral products.
